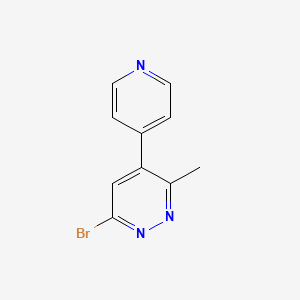

6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with bromine, methyl, and pyridin-4-yl groups. Pyridazine derivatives are known for their pharmacological versatility, including analgesic, anti-inflammatory, and antimicrobial activities . The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions for drug development, while the pyridinyl group contributes to π-π stacking interactions in biological targets. The methyl group at position 3 likely influences steric and electronic properties, modulating solubility and binding affinity .

Preparation Methods

The synthesis of 6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 6 can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Structural and Electronic Properties

Theoretical studies on pyridazine derivatives highlight the importance of substituent positioning on electrostatic properties and conformational stability. For instance, 6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine exhibits a planar pyridazine ring with minimal steric hindrance due to the para-substituted pyridinyl group, enabling efficient interaction with enzymes or receptors . In contrast:

- 6-(4-Bromophenyl)-3-methoxy-4-methylpyridazine (CAS 91207-90-8) substitutes the pyridinyl group with a bromophenyl moiety and introduces a methoxy group, enhancing electron-donating effects but reducing electrophilic reactivity at position 3 .

Pharmacological Activity

Pyridazine derivatives exhibit diverse biological activities depending on substituents:

- This compound : Patent data suggest utility in treating pain, itch, and cough, likely due to modulation of neuronal ion channels or G-protein-coupled receptors .

- 3-Phenyl-s-triazolo[4,3-b]pyridazine : Demonstrated antiepileptic and anticancer activity via inhibition of glutamate receptors or topoisomerases .

- 6-Oxo-3,5-diphenylpyridazines : Exhibit superior anti-inflammatory effects compared to acetylsalicylic acid, attributed to COX-2 inhibition .

Data Table: Key Parameters of Compared Compounds

Research Findings and Mechanistic Insights

- Electrostatic Profiles : Semiempirical AM1 calculations reveal that bromine and pyridinyl substituents in This compound create localized electron-deficient regions, favoring interactions with nucleophilic residues in biological targets .

- Dimerization Tendency : Unlike halogenated derivatives (e.g., CAS 91207-90-8), the target compound’s methyl and pyridinyl groups prevent dimerization, enhancing stability in pharmacological formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Route Selection : Start with pyridazine derivatives as core scaffolds. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) .

- Substituent Introduction : Introduce the pyridin-4-yl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (12–24 h) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the pyridin-4-yl group shows distinct aromatic protons at δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 278.03) .

- Chromatography : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model bromine substitution energetics. For example, calculate activation barriers for nucleophilic aromatic substitution (SNAr) at the 6-position .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent-dependent reaction outcomes, such as DMF vs. THF .

- Electronic Properties : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for functionalization .

Q. How can researchers resolve contradictions in reported bioactivity data for brominated pyridazine derivatives?

- Methodological Answer :

- Data Normalization : Control for variables like cell line heterogeneity (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin) .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to compare IC₅₀ values across studies .

- Cross-Validation : Replicate key experiments under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) to isolate compound-specific effects .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

- Methodological Answer :

- Continuous Flow Systems : Optimize residence time and mixing efficiency to prevent bromine accumulation (risk of exothermic side reactions) .

- Heat Transfer : Use jacketed reactors with precise temperature control (±1°C) to maintain regioselectivity during Suzuki coupling .

- Catalyst Recycling : Implement membrane separation technologies (e.g., nanofiltration) to recover palladium catalysts and reduce costs .

Q. Data Contradiction Analysis Framework

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

6-bromo-3-methyl-4-pyridin-4-ylpyridazine |

InChI |

InChI=1S/C10H8BrN3/c1-7-9(6-10(11)14-13-7)8-2-4-12-5-3-8/h2-6H,1H3 |

InChI Key |

FRMXMLVWAYNZRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1C2=CC=NC=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.